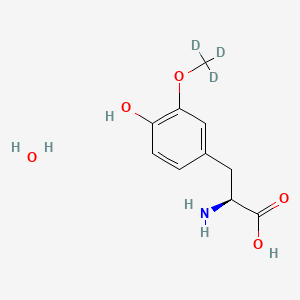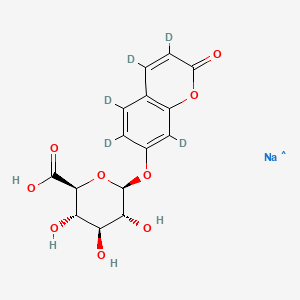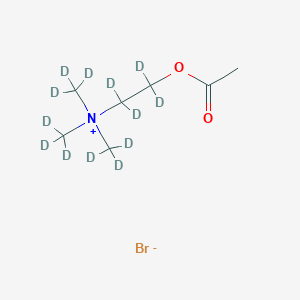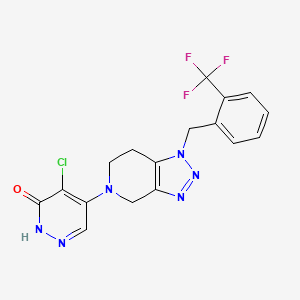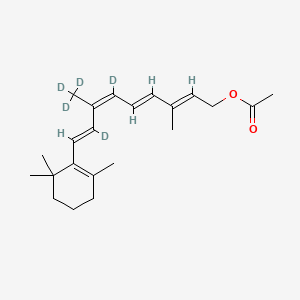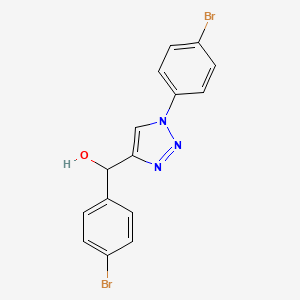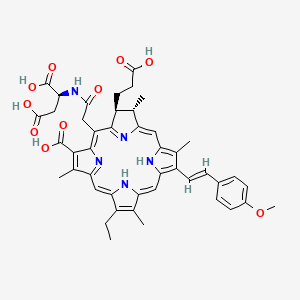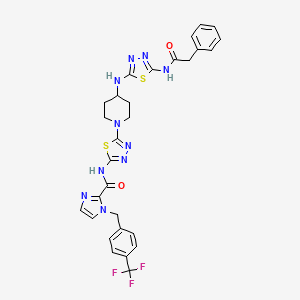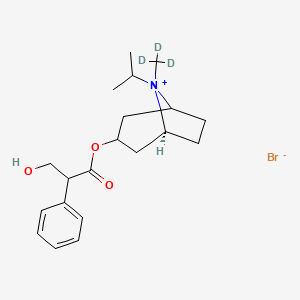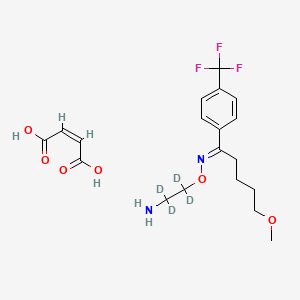
Temsirolimus-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Temsirolimus-d3 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is known for its ability to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival. This compound is often used in scientific research to study the pharmacokinetics and metabolism of temsirolimus due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Temsirolimus-d3 is synthesized through a series of chemical reactions starting from sirolimus. The synthesis involves the acylation of sirolimus at the C42 hydroxyl group using deuterated acyl donors. One method involves the use of p-nitrophenyl 2,2,5-trimethyl-1,3-dioxane-5-carboxylate as the acyl donor, catalyzed by immobilized Thermomyces lanuginosus lipase. The reaction is carried out in methyl tert-butyl ether at 50°C for 48 hours, achieving a high conversion rate of 95.4% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly acyl donors and efficient catalysts is crucial for scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Temsirolimus-d3 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and reduced metabolites, which are often studied for their pharmacological properties.
Applications De Recherche Scientifique
Temsirolimus-d3 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of temsirolimus and its metabolites.
Biology: Studied for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Investigated for its potential in treating cancers, particularly renal cell carcinoma and other tumors.
Industry: Utilized in the development of new mTOR inhibitors and related therapeutic agents.
Mécanisme D'action
Temsirolimus-d3, like temsirolimus, inhibits the mTOR pathway by binding to the intracellular protein FKBP-12. The protein-drug complex inhibits mTOR activity, leading to cell cycle arrest in the G1 phase. This inhibition blocks the phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, reducing the levels of hypoxia-inducible factors and vascular endothelial growth factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.
Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A structurally related compound with mTOR inhibitory activity.
Uniqueness
Temsirolimus-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic studies. Compared to other mTOR inhibitors, this compound offers distinct advantages in research settings, particularly in mass spectrometry and metabolic studies .
Propriétés
Formule moléculaire |
C56H87NO16 |
|---|---|
Poids moléculaire |
1033.3 g/mol |
Nom IUPAC |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
Clé InChI |
CBPNZQVSJQDFBE-MTGWXSMFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
SMILES canonique |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



